Technical Guide: Synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
The following technical guide details the synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline , a critical scaffold often implicated in the design of Type II kinase inhibitors (analogous to the "tail" regions of molecu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline , a critical scaffold often implicated in the design of Type II kinase inhibitors (analogous to the "tail" regions of molecules like Imatinib or Nilotinib) and PROTAC linkers.
This guide prioritizes regiochemical fidelity and scalability , moving beyond generic textbook descriptions to provide field-tested strategies for constructing the specific Ar–CH₂–Py linkage in the presence of an ortho-nitro/amino toluene core.
Executive Summary & Retrosynthetic Analysis
The target molecule, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (1 ), features a toluene core substituted with an amine at the 1-position (relative to the methyl) and a (pyridin-2-yl)methyl moiety at the 4-position.
Structural Challenges:
Regiochemistry: Ensuring the pyridine linker is para to the methyl group and meta to the amine.
Linker Stability: The methylene bridge (-CH₂-) is susceptible to oxidation at the benzylic position.
Pyridine Handling: The basicity of the pyridine ring can poison Lewis acidic catalysts if not managed.
Retrosynthetic Disconnection
We identify two primary reliable routes. Route A (Modern) utilizes sp²-sp³ Suzuki-Miyaura coupling, offering high convergence. Route B (Classical) relies on the reduction of a diaryl ketone, offering robustness for large-scale batches where expensive palladium ligands are cost-prohibitive.
Figure 1: Retrosynthetic analysis displaying the Convergent (A) and Linear (B) pathways.
Route A: The Convergent Approach (Suzuki-Miyaura)
This route is recommended for medicinal chemistry discovery (gram-scale) due to its modularity and the commercial availability of stable boronic acids. It utilizes Buchwald's ligands (e.g., SPhos or XPhos) to facilitate the difficult coupling between an aryl boronic acid and an alkyl halide (sp²-sp³).
Mechanism & Causality
Standard Pd-catalyzed couplings often fail with 2-(chloromethyl)pyridine due to:
Protodeboronation: Ortho-substituted aryl boronic acids are prone to hydrolysis.
Coordination: The pyridine nitrogen can displace phosphine ligands, deactivating the Pd center.
Beta-Hydride Elimination: Alkyl palladium species can eliminate to form alkenes.
Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulk prevents pyridine coordination, and it promotes reductive elimination faster than beta-hydride elimination.
Charge a reaction flask with the boronic acid, chloromethylpyridine HCl, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).
Add degassed Toluene/Water mixture.
Heat to 100°C for 12–16 hours.
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). The product is 2-Methyl-5-[(pyridin-2-yl)methyl]nitrobenzene .
Step 2: Nitro Reduction
Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv), EtOH/H₂O (4:1).
Rationale: Catalytic hydrogenation (H₂/Pd) risks reducing the pyridine ring or the benzylic C-N bond. Iron reduction is chemoselective for the nitro group.
Procedure:
Dissolve the nitro intermediate in EtOH/H₂O.
Add Fe powder and NH₄Cl.
Reflux (80°C) for 2–4 hours. Monitor by LCMS for disappearance of the nitro peak (M+H 229) and appearance of the amine (M+H 199).
Filter through Celite (hot) to remove iron oxides.
Concentrate and recrystallize from Ethanol/Heptane.
Route B: The Scalable Approach (Ketone Reduction)
This route is preferred for process development (>100g scale) as it avoids expensive Pd ligands and unstable alkyl halides. It proceeds via a stable diaryl ketone intermediate.
Reaction Pathway[1][2][3][4][5][6]
Acylation: Reaction of 3-nitro-4-methylbenzoyl chloride with a 2-pyridyl nucleophile.
Reduction: Two-step deoxygenation of the ketone to the methylene.
Figure 2: The classical ketone reduction pathway, utilizing a global reduction step.
Experimental Protocol
Step 1: Friedel-Crafts / Acylation
Note: Direct Friedel-Crafts of pyridine is difficult. We use the Gilman reagent approach.
Preparation: Generate 2-Lithiopyridine (from 2-Bromopyridine + n-BuLi at -78°C). Transmetallate with CuI to form lithium di(2-pyridyl)cuprate.
Reaction: Add 3-nitro-4-methylbenzoyl chloride (prepared from the acid via SOCl₂) to the cuprate at -78°C.
Yield: Typically 75-85%. The soft nucleophile (Cu) prevents over-addition to the alcohol.
Step 2: Global Reduction (The "Self-Validating" Step)
Instead of reducing the ketone to methylene and then the nitro to amine, we perform a hydrogenolysis .
Control: The presence of acid is required to activate the benzylic alcohol for hydrogenolysis. Without acid, the reaction stops at the alcohol-amine stage.
Analytical Data & Quality Control
To validate the synthesis, the following analytical markers must be met.
Methylene Singlet: Look for a sharp singlet around 3.9–4.1 ppm . If this is a doublet or multiplet, the reduction failed or coupling was incorrect.
Amine: Broad singlet around 4.5–5.0 ppm (exchangeable with D₂O).
Safety & Handling
2-(Chloromethyl)pyridine: Vesicant and lachrymator. The free base is unstable and can polymerize violently. Always store as the hydrochloride salt and neutralize in situ.
Nitro Compounds: Potentially explosive during high-temperature concentration. Do not distill nitro-intermediates to dryness without a stabilizer.
Palladium Catalysts: Spent Pd/C filters are pyrophoric. Keep wet with water before disposal.
References
Suzuki-Miyaura Coupling of Alkyl Halides
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
2-Methyl-5-[(pyridin-2-yl)methyl]aniline CAS number and identifiers
This is an in-depth technical monograph on 2-Methyl-5-[(pyridin-2-yl)methyl]aniline , a specialized heterocyclic building block used in the design of kinase inhibitors and high-affinity ligands.[1] [1] Compound Identity...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical monograph on 2-Methyl-5-[(pyridin-2-yl)methyl]aniline , a specialized heterocyclic building block used in the design of kinase inhibitors and high-affinity ligands.[1]
[1]
Compound Identity & Core Specifications
2-Methyl-5-[(pyridin-2-yl)methyl]aniline is a bifunctional pharmacophore scaffold.[1] It integrates the privileged 3-amino-4-methylphenyl motif—widely recognized in medicinal chemistry for its role in Type II kinase inhibition (e.g., Imatinib, Nilotinib)—with a flexible (pyridin-2-yl)methyl tail.[1] This structural modification introduces a rotational degree of freedom absent in biaryl systems, potentially improving solubility and allowing for "induced fit" binding modes in sterically demanding protein pockets.[1]
Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Predicted)
~5.2 (Pyridine N), ~3.8 (Aniline N)
Structural Significance in Drug Design[1]
The "Imatinib-Like" Motif
This compound is a structural evolution of the core scaffold found in BCR-ABL tyrosine kinase inhibitors.[1]
Headgroup (Aniline): The amino group at position 1 serves as a critical hydrogen bond donor (e.g., to the gatekeeper residue or via a urea linker to a conserved glutamate).[1]
Steric Lock (2-Methyl): The methyl group forces the aniline ring to twist relative to the attached amide/urea, locking the inhibitor into a bioactive conformation that favors the inactive (DFG-out) state of kinases.[1]
Tail (Pyridin-2-ylmethyl): Unlike the rigid pyrimidine-pyridine biaryl system in Imatinib, the methylene linker in this molecule allows the pyridine ring to adopt a non-coplanar orientation, facilitating pi-stacking interactions in the solvent-exposed region or hydrophobic sub-pockets.[1]
Diagram: Pharmacophore Analysis
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional decomposition of the 2-Methyl-5-[(pyridin-2-yl)methyl]aniline scaffold.[1]
Synthesis & Manufacturing Methodology
While various routes exist, the Negishi Coupling is the preferred industrial method for generating the sp³-sp² carbon-carbon bond between the benzylic position and the pyridine ring, ensuring high regioselectivity and yield.[1]
Route: Negishi Cross-Coupling
This protocol avoids the instability associated with boronic acids (Suzuki) at the benzylic position.[1]
Reagents:
Starting Material A: 5-Bromo-2-methylaniline (protected as N-Boc or used directly if conditions permit).[1]
Eluent: Gradient of 0-5% MeOH in DCM (The pyridine moiety causes tailing; add 1% Et₃N if necessary).[1]
Diagram: Synthesis Workflow
Figure 2: Negishi cross-coupling pathway for the synthesis of the target scaffold.[1][2][3]
Applications in Drug Discovery[1]
Kinase Inhibitor Development (Type II)
This compound is primarily used as a "Hinge-Binder" precursor .[1]
Mechanism: The aniline nitrogen reacts with isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) to form diarylureas .[1]
Target Class: These ureas are potent inhibitors of VEGFR2, PDGFR, RAF, and c-Kit .[1]
Advantage: The (pyridin-2-yl)methyl tail extends into the solvent front or the hydrophobic back-pocket, depending on the linker length and flexibility, improving the pharmacokinetic profile (solubility/permeability) compared to purely hydrophobic tails.[1]
Fragment-Based Drug Design (FBDD)
With a Molecular Weight of <200 Da and efficient ligand efficiency (LE), this molecule serves as an ideal fragment for crystallographic screening.[1]
Binding Mode: The pyridine nitrogen can coordinate with metal ions (e.g., Zn²⁺ in metalloproteases) or form water-mediated hydrogen bonds.[1]
PROTAC Linker Attachment
The primary amine allows for the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads via alkyl chains to create Proteolysis Targeting Chimeras (PROTACs) .[1] The 2-methyl group prevents metabolic N-acetylation, prolonging half-life.[1]
Safety & Handling
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Specific Target Organ Toxicity (STOT): Single exposure (Respiratory tract irritation).[1]
Handling Protocol:
Engineering Controls: Use only in a chemical fume hood.
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[1]
Storage: Store at +2°C to +8°C (Refrigerated). Keep under inert atmosphere (Argon) to prevent oxidation of the aniline amine, which can darken over time.[1]
PubChem. Compound Summary for CID 65581516: 2-methyl-5-(pyridin-2-ylmethyl)aniline.[1] National Library of Medicine.[1] Link
Negishi, E. Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).[1] Angew.[1] Chem. Int. Ed. 2011, 50, 6738–6764.[1] (Foundational reference for the coupling methodology).
Capdeville, R., et al. Glivec (STI571, Imatinib), a Rationally Developed, Targeted Anticancer Drug.[1] Nature Reviews Drug Discovery 2002, 1, 493–502.[1] (Context for the 3-amino-4-methylphenyl pharmacophore).
A Technical Guide to the Medicinal Chemistry Applications of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
A-706 Abstract The novel heterocyclic scaffold, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, presents a compelling starting point for medicinal chemistry exploration. This technical guide provides a comprehensive analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
A-706
Abstract
The novel heterocyclic scaffold, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, presents a compelling starting point for medicinal chemistry exploration. This technical guide provides a comprehensive analysis of this molecule, drawing upon established principles and data from structurally related compounds to propose potential therapeutic applications. We will delve into the synthesis, potential biological targets, and outline a strategic framework for the development of drug candidates based on this core structure. Detailed experimental protocols for synthesis and primary screening are provided to facilitate further investigation by researchers in the field.
Introduction: Unveiling a Scaffold of Opportunity
The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are prevalent in a vast number of approved drugs, owing to their ability to engage in a variety of biological interactions.[1][2] The molecule 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, while not extensively described in current literature, is comprised of key pharmacophoric elements that suggest a high potential for biological activity.
This guide will serve as a forward-looking exploration into the untapped potential of this scaffold. By dissecting its structural components—the aniline ring, the pyridine ring, and the flexible methylene linker—we can infer plausible biological targets and design a rational approach to drug discovery.
Structural and Physicochemical Properties
The foundational step in assessing a new chemical entity is to understand its intrinsic properties.
Property
Predicted Value
Source
Molecular Formula
C13H14N2
PubChem
Molecular Weight
198.26 g/mol
PubChem
XlogP3
2.7
PubChem
Hydrogen Bond Donors
1
PubChem
Hydrogen Bond Acceptors
2
PubChem
Table 1: Predicted Physicochemical Properties of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline.[3]
The predicted XlogP3 value of 2.7 suggests good oral bioavailability, falling within the range typically associated with drug-like molecules. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets.
Synthetic Accessibility: A Gateway to Derivatization
A key consideration for any medicinal chemistry program is the ease of synthesis and the potential for creating a diverse library of analogs. The synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline can be approached through several established synthetic routes.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the reductive amination of a suitable pyridinecarboxaldehyde with a substituted aniline or the reduction of a Schiff base formed from these precursors.
A Technical Guide to 2-Methyl-5-[(pyridin-2-yl)methyl]aniline: A Versatile Heterocyclic Building Block
Abstract This technical guide provides a comprehensive overview of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, a bifunctional heterocyclic compound with significant potential as a building block in modern organic synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, a bifunctional heterocyclic compound with significant potential as a building block in modern organic synthesis. While direct literature on this specific molecule is nascent, this document leverages established chemical principles and data from structurally analogous compounds to explore its synthesis, physicochemical properties, reactivity, and projected applications. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging novel scaffolds for the creation of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We will delve into plausible synthetic strategies, detail the reactivity of its distinct aniline and pyridine moieties, and propose its utility in constructing molecules with potential biological activity, such as kinase inhibitors.
Introduction: The Strategic Value of the Anilino-Pyridyl Scaffold
The convergence of multiple pharmacophoric elements within a single molecular framework is a cornerstone of modern drug design. 2-Methyl-5-[(pyridin-2-yl)methyl]aniline represents a compelling example of such a scaffold, integrating three key structural motifs:
A Nucleophilic Aniline Core: The 2-methylaniline (o-toluidine) portion provides a primary aromatic amine, a crucial handle for a vast array of synthetic transformations including amide bond formation, N-alkylation, and diazotization. The methyl group provides steric and electronic influence, modulating the reactivity of the aromatic ring.
A Basic Pyridine Heterocycle: The pyridine ring serves as a hydrogen bond acceptor and a basic center, features that are critical for molecular recognition at biological targets. Its aromatic nature also allows for participation in π-stacking interactions.
A Flexible Methylene Bridge: The -CH₂- linker provides conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for binding to a target protein or for organizing into supramolecular structures.
The combination of an aniline and a pyridine ring is a privileged structure in medicinal chemistry. For instance, related compounds like 2-Methyl-5-(pyridin-4-yl)aniline are recognized as key intermediates in the synthesis of potent kinase inhibitors for cancer therapy[1]. This underscores the potential of the title compound as a valuable precursor for novel therapeutics. This guide will provide the foundational knowledge to synthesize, manipulate, and strategically deploy 2-Methyl-5-[(pyridin-2-yl)methyl]aniline in various synthetic campaigns.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be derived from computational models and database entries.
Table 1: Chemical and Physical Properties of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
The absence of a standardized synthesis protocol necessitates a discussion of plausible and robust synthetic strategies. The key challenge is the regioselective formation of the C-C bond that constitutes the methylene bridge. We propose three logical disconnections.
Caption: Proposed synthetic strategies for 2-Methyl-5-[(pyridin-2-yl)methyl]aniline.
Route A: Reductive Amination
This classical approach involves forming a Schiff base (imine) between an aldehyde and an amine, followed by in-situ reduction.
Schiff Base Formation: 5-Amino-4-methylbenzaldehyde is condensed with 2-picolylamine. This step is typically catalyzed by a weak acid.
Reduction: The resulting imine is reduced to the secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Causality: This method is straightforward and utilizes common reagents. However, the synthesis of the required substituted benzaldehyde might require multiple steps. The primary amine product from this specific disconnection would be an isomer of the target molecule. To obtain the target, one would need to start with 2-methyl-5-nitrobenzaldehyde, perform the reductive amination, and then reduce the nitro group.
Route B: Friedel-Crafts Alkylation
This route involves the direct alkylation of an electron-rich aromatic ring.
Reactants: 2-Methylaniline (o-toluidine) is reacted with an electrophilic pyridine derivative, such as 2-(chloromethyl)pyridine or 2-pyridinemethanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
Mechanism: The Lewis acid activates the pyridyl electrophile, which is then attacked by the electron-rich aniline ring. The amino group is a strong ortho-, para-director. Since the ortho- position to the amine is blocked by the methyl group, the substitution is directed to the para- position, yielding the desired product.
Causality: While direct, this method presents significant challenges. The aniline nitrogen is also nucleophilic and can compete with the ring for the electrophile, leading to N-alkylation as a major side product. Furthermore, the strongly acidic conditions can lead to polymerization or rearrangement.
Modern cross-coupling reactions offer the highest degree of control and efficiency. A Suzuki-Miyaura coupling is a highly plausible and recommended approach.
Precursor Synthesis:
Boronic Acid Component: 2-Methyl-5-nitroaniline can be synthesized via the nitration of o-toluidine[3][4]. The resulting nitroaniline can then be halogenated (e.g., brominated) at the 5-position. Subsequent Miyaura borylation would install the boronic acid or boronate ester. Finally, reduction of the nitro group would yield the desired (5-Amino-4-methylphenyl)boronic acid derivative.
Pyridine Component: 2-(Bromomethyl)pyridine is commercially available or can be prepared from 2-picoline.
Coupling Reaction: The boronic acid derivative is coupled with 2-(bromomethyl)pyridine using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).
Causality: This strategy offers superior regioselectivity and functional group tolerance compared to classical methods. The reaction conditions are generally mild, preventing the side reactions common in Friedel-Crafts chemistry. This is the preferred method for a scalable and reliable synthesis.
Synthetic Utility and Key Transformations
The true value of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline lies in its capacity to serve as a versatile starting point for more complex molecules. The aniline and pyridine moieties can be functionalized independently or in concert.
Caption: Key synthetic transformations of the title compound.
Reactions at the Aniline Nitrogen
The primary amine is a potent nucleophile and the most reactive site for many transformations.
This protocol describes the formation of an amide, a common linkage in pharmaceuticals.
Setup: To a solution of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq.).
Addition: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality: The base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline and the product, rendering them unreactive. The reaction is performed at a low temperature initially to control the exothermic reaction.
Reactions at the Pyridine Nitrogen
The lone pair on the pyridine nitrogen makes it a Lewis base and a nucleophile.
Reacting the title compound with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will selectively oxidize the pyridine nitrogen to the corresponding N-oxide.
Causality: The aniline nitrogen is less prone to oxidation under these conditions due to delocalization of its lone pair into the aromatic ring. N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and can be a strategic move to enable further functionalization[5].
Treatment with an alkyl halide (e.g., methyl iodide) will lead to the formation of a quaternary pyridinium salt.
Causality: This transformation introduces a permanent positive charge, significantly increasing the water solubility of the molecule. Pyridinium salts are also used in various applications, including as ionic liquids and phase-transfer catalysts.
Projected Applications in Drug Discovery
The structural motifs within 2-Methyl-5-[(pyridin-2-yl)methyl]aniline are frequently found in biologically active molecules, particularly kinase inhibitors. The general structure of many Type II kinase inhibitors involves a "hinge-binding" motif (often a heterocycle like pyridine) and a moiety that occupies the adjacent hydrophobic pocket.
The pyridine nitrogen can act as a crucial hinge-binder, forming a hydrogen bond with the backbone amide of the kinase hinge region.
The aniline nitrogen provides a vector for synthetic elaboration. Acylation of this amine with a carefully chosen carboxylic acid can introduce a group that occupies the allosteric site, conferring selectivity and potency.
The 2-methyl group on the aniline ring can provide a beneficial steric interaction or improve metabolic stability.
Recent studies on related molecules, such as 2-Methyl-5-(1H-pyrazol-4-yl)pyridines, have shown their promise as allosteric modulators for G-protein coupled receptors, highlighting the therapeutic potential of such substituted heterocyclic systems in treating neurocognitive disorders[6][7]. The title compound serves as a rational starting point for building libraries of compounds to screen against a wide range of biological targets.
Conclusion
2-Methyl-5-[(pyridin-2-yl)methyl]aniline is a promising yet underexplored building block for organic synthesis. Its synthesis is achievable through modern cross-coupling methodologies, offering a reliable route to this valuable scaffold. The presence of two distinct and reactive nitrogen centers provides orthogonal handles for sequential functionalization, enabling the rapid construction of complex and diverse molecular architectures. The structural parallels to known kinase inhibitors and other bioactive molecules strongly suggest its potential as a core component in future drug discovery and materials science endeavors. This guide provides the necessary strategic and practical insights for chemists to begin harnessing the synthetic potential of this versatile compound.
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Purification of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline: Application Note & Protocol
Abstract & Introduction The purification of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline presents a classic but difficult challenge in organic chemistry: the chromatography of a "dual-basic" scaffold. This molecule contains...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The purification of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline presents a classic but difficult challenge in organic chemistry: the chromatography of a "dual-basic" scaffold. This molecule contains two distinct nitrogen centers—a primary aniline and a pyridine ring—both of which are capable of hydrogen bonding and ionic interaction with the acidic silanol groups (
) inherent to standard silica gel.
Without specific protocol modifications, this compound will exhibit severe peak tailing, band broadening, and irreversible adsorption (yield loss). This guide provides a definitive, self-validating workflow to purify this compound, prioritizing Normal Phase Flash Chromatography with amine modifiers, while offering a Reverse Phase alternative for high-purity polishing.
Physicochemical Profile
Understanding the analyte is the first step to successful separation.
Property
Value (Approx.)
Chromatographic Implication
Structure
Aniline + Pyridine linked by methylene
Moderate polarity; highly basic surface area.
pKa (Aniline N)
~4.5
Weakly basic; susceptible to oxidation.
pKa (Pyridine N)
~5.9
Moderately basic; primary cause of silanol tailing.
LogP
~1.9 - 2.2
Lipophilic enough for Normal Phase; suitable for C18.
Stability
Air/Light Sensitive
Critical: Anilines oxidize to colored azo/nitroso species.
The Mechanism of Failure (And How to Fix It)
Standard silica gel has a surface pH of roughly 5.0 due to acidic silanol protons.
The Problem: The pyridine nitrogen (pKa ~5.[1][2]9) will deprotonate the silanol, forming an ionic bond (
). This is much stronger than the desired Van der Waals forces used for separation, causing the compound to "drag" or stick.
The Solution: We utilize Triethylamine (TEA) or Ammonia as a sacrificial base. These modifiers saturate the active silanol sites, effectively "capping" the column and allowing the target molecule to elute based on polarity rather than ionic affinity.
Figure 1: Mechanism of Silanol Blocking. The modifier (TEA) competes for acidic sites, preventing the analyte from ionic sticking.
Method Development: The "Spot Test"
Before committing the bulk sample, perform this TLC diagnostic to determine the correct solvent system.
Prepare TLC Plates: Dip a silica TLC plate in 5% TEA in Hexane and let it dry (or use standard plates and add TEA to the eluent).
Test Solvents:
System A: 50% Ethyl Acetate in Hexane (+ 1% TEA).
System B: 5% Methanol in Dichloromethane (DCM) (+ 1% TEA).
Visualization: Use UV (254 nm).
Note: Anilines can also be stained with Ninhydrin (turns red/purple) or p-Anisaldehyde.
Target Rf: Aim for an Rf of 0.25 – 0.35 .
If Rf < 0.1 in System A: Switch to System B (DCM/MeOH).
If Rf > 0.8 in System A: Reduce polarity (e.g., 10% EtOAc/Hex).
Protocol 1: Normal Phase Flash Chromatography (Primary Method)
This is the robust "workhorse" method for isolating the compound from crude reaction mixtures.
Reagents
Stationary Phase: Silica Gel 60 (40–63 µm).
Solvent A: Dichloromethane (DCM) or Hexane (depending on TLC results).
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).
Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.
Flush with 3 column volumes (CV) of the starting mobile phase containing 1% TEA .
Why? This neutralizes the silica before the sample touches it. If you skip this, the top of the column will act as a trap, and your band will broaden immediately.
Sample Loading (Dry Loading Recommended):
Dissolve the crude aniline in a minimal amount of DCM.
Add silica gel (ratio 1:2 sample-to-silica by weight).
Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
Load this powder on top of the pre-equilibrated column (or use a solid load cartridge).
Why? Liquid loading anilines in DCM often leads to "fingering" because DCM is denser than Hexane/EtOAc. Dry loading guarantees a tight starting band.
Elution Gradient:
Flow Rate: Standard for column size (e.g., 18 mL/min for a 12g column).
Gradient:
0–2 CV: Isocratic 0% B (Hold to elute non-polar impurities).
2–10 CV: Linear gradient 0% → 50% B (containing 1% TEA).
10–12 CV: Hold at 50% B.
Fraction Collection:
Collect fractions based on UV absorbance (254 nm).
Caution: TEA absorbs UV below 245 nm. Ensure your detector is set to 254 nm or 280 nm to avoid baseline drift from the modifier.
Rationale: At pH 10, both the aniline and pyridine are fully deprotonated (neutral). This maximizes retention on C18 and produces extremely sharp peaks without the need for ion-pairing agents.
Alternative: Water/Acetonitrile + 0.1% Formic Acid. (Note: This protonates the molecule, making it very polar; it may elute near the void volume unless a specialized "AQ" or "Polar-Embedded" C18 column is used).
Workflow Visualization
Figure 2: Decision matrix for purification. Note the mandatory silica pre-treatment step.
Application of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline in materials science
Application Note: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline in Materials Science[1] Executive Summary 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (CAS: 1462272-76-9) is a bifunctional nitrogenous building block characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline in Materials Science[1]
Executive Summary
2-Methyl-5-[(pyridin-2-yl)methyl]aniline (CAS: 1462272-76-9) is a bifunctional nitrogenous building block characterized by an aniline core substituted with a methyl group and a flexible (pyridin-2-yl)methyl arm.[1][2][3] In materials science, this compound serves as a versatile N,N-donor ligand precursor and a functional monomer . Its unique geometry—combining a rigid aromatic amine with a flexible pyridine pendant—makes it ideal for constructing Metal-Organic Frameworks (MOFs) , synthesizing Schiff base ligands for catalysis, and developing corrosion inhibitors for metallic surfaces.
This guide details the physicochemical properties, synthetic protocols for ligand generation, and methodologies for its application in coordination polymers and surface protection.
Part 1: Material Properties & Characterization
Before deployment in synthesis or application, the purity and identity of the compound must be verified.
Compatible with solvothermal and organic synthesis
pKa (Calc.)
~5.2 (Pyridine), ~4.6 (Aniline)
Determines protonation state in pH-sensitive applications
Coordination Modes
Monodentate (Py), Bidentate (N,N'), Bridging
Versatility in MOF topology design
Part 2: Application in Coordination Chemistry (Schiff Base Ligands)
Context: The primary utility of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline is as a precursor for tridentate (N,N,O) or tetradentate (N2,O2) Schiff base ligands. By condensing the aniline amine with salicylaldehyde derivatives, researchers can generate ligands that form robust complexes with transition metals (Zn, Cu, Ni) for catalysis or luminescence.
Protocol A: Synthesis of N,N,O-Pincer Ligand
Objective: Synthesize a Schiff base ligand for Zn(II) sensing or catalysis.
Preparation: Dissolve 1.0 mmol of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline in 10 mL of absolute ethanol in a round-bottom flask.
Addition: Add 1.0 mmol of salicylaldehyde dropwise while stirring. The solution will typically turn yellow/orange.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3).
Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, evaporate the solvent and recrystallize from EtOH/Hexane.
Validation: Confirm structure via ¹H NMR (appearance of imine singlet at ~8.5 ppm).
Mechanism & Workflow:
Figure 1: Reaction pathway for the synthesis of Schiff base ligands from 2-Methyl-5-[(pyridin-2-yl)methyl]aniline.
Part 3: Application in Functional Polymers (Corrosion Inhibition)
Context: The pyridine and aniline moieties act as adsorption centers on metal surfaces. In acidic environments (e.g., HCl pickling), this molecule adsorbs onto mild steel, forming a protective film that inhibits corrosion.
Surface Preparation: Polish the steel electrode with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.
OCP Stabilization: Immerse the electrode in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
EIS Measurement: Apply an AC amplitude of 10 mV over a frequency range of 100 kHz to 10 mHz at OCP.
Analysis: Fit the Nyquist plots to a Randles equivalent circuit (R_s + Q_dl || R_ct).
R_ct: Charge transfer resistance (increases with inhibition).
IE%: Calculated as (R_ct(inh) - R_ct(blank)) / R_ct(inh) * 100.
Adsorption Mechanism:
Figure 2: Dual-mode adsorption mechanism of the inhibitor on metal surfaces.
Part 4: Application in Supramolecular Assembly (MOFs)
Context: The flexible methylene bridge allows the pyridine and aniline groups to adopt different conformations (anti/syn), enabling the construction of "breathing" MOFs or flexible coordination polymers.
Protocol C: Solvothermal Synthesis of Zn(II) Coordination Polymer
Objective: Synthesize a 1D or 2D coordination polymer.
Co-ligand (Optional): Terephthalic acid (0.1 mmol) for pillar-layer structures.
Solvent: DMF/Ethanol (1:1 v/v).
Methodology:
Dissolution: Dissolve the ligand and metal salt in 10 mL of the solvent mixture in a 20 mL scintillation vial.
Sonication: Sonicate for 10 minutes to ensure homogeneity.
Heating: Place the sealed vial in a programmable oven. Heat to 100°C over 2 hours, hold for 48 hours, and cool to RT over 12 hours (slow cooling promotes single crystal growth).
Harvesting: Filter the resulting crystals and wash with fresh ethanol.
Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 80°C.
References
Sigma-Aldrich. (2024). 2-Methyl-5-[(pyridin-2-yl)methyl]aniline Product Specification. Link
Gupta, N. K., et al. (2018). "Schiff base ligands in catalysis: A comprehensive review." Coordination Chemistry Reviews. Link (Representative for Protocol A)
Verma, C., et al. (2020). "Aminopyridine derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical studies." Journal of Molecular Liquids. Link (Representative for Protocol B)
Kitagawa, S., et al. (2004). "Functional Porous Coordination Polymers." Angewandte Chemie International Edition. Link (Grounding for Protocol C)
PubChem. (2024). Compound Summary: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (CAS 1462272-76-9).[1][3] Link
Technical Support Center: Purification of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
[1][2] Executive Summary 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (often an intermediate for kinase inhibitors like Imatinib analogs or psychotropic agents) presents a unique purification challenge due to its amphoteric...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Methyl-5-[(pyridin-2-yl)methyl]aniline (often an intermediate for kinase inhibitors like Imatinib analogs or psychotropic agents) presents a unique purification challenge due to its amphoteric nature (aniline + pyridine motifs) and susceptibility to oxidation.[1][2]
Common impurities include Palladium (Pd) residues (from cross-coupling), nitro-precursors (from incomplete reduction), and regioisomers .[1][2] This guide provides self-validating protocols to isolate high-purity material suitable for downstream GMP steps.
Module 1: Palladium Removal (The "Silent Killer")
Issue: Users frequently report catalytic failure in subsequent steps. This is often due to residual Palladium (>100 ppm) from the Suzuki or Negishi coupling used to install the pyridine ring.[3] The pyridine nitrogen acts as a ligand, sequestering Pd and preventing standard washes from removing it.[1][2]
Troubleshooting Guide: De-metallation Protocol
Method A: Solid-Supported Scavengers (Recommended for >98% Recovery)
Best for: Late-stage intermediates where yield loss must be minimized.[1][2]
Dissolution: Dissolve crude aniline (1.0 eq) in THF or Ethyl Acetate (10 vol).
Scavenger Addition: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine) at 0.5 eq relative to expected Pd content (or 5-10 wt% of substrate).[1][2]
Why: Thiol has a higher affinity for Pd(II) than the pyridine nitrogen, effectively "stealing" the metal.[2]
Incubation: Stir at 50°C for 4 hours . Room temperature is often insufficient for pyridine-bound Pd.[1][2][3]
Filtration: Filter through a 0.45 µm PTFE pad or Celite.[1][2][3]
Validation: Test filtrate with a colorimetric Pd spot test (e.g., sodium diethyldithiocarbamate) before evaporation.[1][2][3]
Method B: The L-Cysteine Wash (Cost-Effective)
Best for: Large-scale batches (>100g).[1]
Dissolve the organic layer (containing product) in Isopropyl Acetate (IPAc).[2][3]
Prepare a 10% aqueous solution of L-Cysteine .
Wash the organic layer with the Cysteine solution (3x).[1][3]
Mechanism:[2][3][4][5] L-Cysteine forms a water-soluble complex with Pd, pulling it from the organic phase.[1][2]
Wash with water and brine, then dry over Na₂SO₄.[1][2][3]
Decision Tree: Choosing a Scavenging Strategy
Figure 1: Decision matrix for Palladium removal based on contamination level and scale.[1][2]
Issue: "My product has a yellow/brown tint and NMR shows a 5-10% impurity."
Diagnosis: This is likely the nitro precursor (incomplete reduction) or an oxidation byproduct (azobenzene derivative).[2][3]
Protocol: The "pH Switch" Extraction
This method exploits the basicity difference.[3] The aniline product is basic (pKa ~4.6), while the nitro-precursor is neutral.[2]
Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (aq) .[1][2][3]
Outcome: The Product (Aniline) and Pyridine moiety protonate and move to the Aqueous Phase .
Separation: The Nitro impurity and non-basic tars remain in the Organic Phase .[3] Discard the organic phase.[1][2][3]
Washing: Wash the acidic aqueous phase twice with fresh EtOAc (removes trapped neutrals).[1][2][3]
Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 10.
Outcome: Product deprotonates and precipitates/oils out.[1][2][3]
Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) or EtOAc.
Drying: Dry over K₂CO₃ (avoid MgSO₄ if Lewis acid sensitivity is suspected).
Protocol: Recrystallization
If the "pH Switch" yields <98% purity, perform recrystallization.[1][2][3]
Solvent System: Ethanol/Water (3:[2]1) or Toluene/Hexane.[1][2][3][6]
Procedure:
Dissolve crude solid in minimal boiling Ethanol.[1][2][3]
Add Water dropwise until persistent turbidity is observed.[1][2][3]
Add a drop of Ethanol to clear the solution.[1][2][3]
Cool slowly to Room Temp, then 4°C.
Note: If the product "oils out" (common with alkyl-anilines), seed with a pure crystal or scratch the glass surface.[2][6]
Issue: The white powder turns pink/brown after 24 hours.
Cause: Auto-oxidation of the electron-rich aniline ring, often catalyzed by trace metals or light.[1][2]
Prevention Protocol:
Storage: Store under Argon/Nitrogen at -20°C.
Salt Formation (Ultimate Stabilization): Convert the free base to the Dihydrochloride Salt .[1][3]
Figure 2: The "Acid-Base Switch" workflow to isolate the basic amine from neutral impurities.[1][2]
References
Biotage. (2023).[1][2][3] How to Remove Palladium in three easy steps.[1][2][3][7] Retrieved from [Link]
Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[2] (Foundational text on Si-TMT and Cysteine washes).
BenchChem. (2025).[1][2][3][6][8] Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. (Analogous chemistry for solvent selection).
American Chemical Society (ACS). (2023).[1][2][3] Palladium Extraction Following Metal-Catalyzed Reactions.[1][2][3] Organic Process Research & Development.[1][2][3][9] Retrieved from [Link][2][10]
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, as anilines are known toxic agents and potential sensitizers.[1][2]
Minimizing homocoupling in Suzuki reactions for 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Topic: Synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline Ticket ID: SUZ-PYR-ANI-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Analysis You are attempt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Ticket ID: SUZ-PYR-ANI-001
Status: Open
Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
You are attempting to synthesize 2-Methyl-5-[(pyridin-2-yl)methyl]aniline . This target presents a "Perfect Storm" of challenges for Suzuki-Miyaura coupling due to three converging factors:
The
- Linkage: The methylene bridge (-CH2-) between the pyridine and aniline rings implies you are likely performing an - coupling (e.g., Aryl-Boron + Benzyl-Halide). This is inherently more difficult than standard - biaryl couplings due to slower transmetallation and competing -hydride elimination.
The "Pyridine Problem": The pyridine nitrogen is a strong Lewis base that can coordinate to Palladium, poisoning the catalyst and slowing the catalytic cycle.[1][2] A slow cycle increases the residence time of active species, raising the probability of side reactions like homocoupling.
The Aniline Amine: Free anilines can also coordinate to Pd or undergo competing Buchwald-Hartwig amination if not protected.
This guide addresses the Homocoupling issue specifically, distinguishing between Oxidative Homocoupling (Boronic Acid Dimerization) and Reductive Homocoupling (Halide Dimerization).
Diagnostic Workflow
Before adjusting your protocol, identify which homocoupling pathway is ruining your yield. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic logic for identifying the specific mode of Suzuki failure. High-contrast nodes indicate critical decision points.
Technical Troubleshooting (Q&A)
Issue 1: Oxidative Homocoupling (The "Glaser" Type)
Symptom: You find the dimer of your boronic acid (Ar-Ar) instead of the cross-coupled product.
Q: I am under Nitrogen, but I still see boronic acid dimers. Why?A: "Under Nitrogen" is often insufficient. The mechanism of oxidative homocoupling requires Oxygen to regenerate Pd(II) from Pd(0) or to form peroxo-Pd intermediates. Even trace O2 (ppm levels) dissolved in solvents can drive this cycle.
The Fix: Do not just purge the headspace. You must sparge the solvent (bubble inert gas through the liquid) for at least 15-20 minutes before adding the catalyst. Alternatively, use freeze-pump-thaw cycles.
The Catalyst Factor: If you use a Pd(II) source (like
or ), the first turnover requires reducing Pd(II) to Pd(0).[3] In the absence of other reductants, the boronic acid itself acts as the sacrificial reductant, producing a stoichiometric amount of homocoupled dimer.
Recommendation: Add 5-10% excess boronic acid to account for this "activation tax," or switch to a Pd(0) source like
.
Q: Does the base affect homocoupling?A: Yes. High concentrations of base accelerate the formation of the boronate species (
), which is the active nucleophile. If the concentration of this active species is too high relative to the oxidative addition complex (), it favors the formation of bis-boronate palladium species, leading to homocoupling.
The Fix: Use a weaker base (e.g.,
instead of ) or use the Slow Addition Protocol (see Section 5).
Issue 2: Pyridine Interference &
Coupling
Symptom: Low conversion, or "Wurtz" type coupling of the benzyl halide.
Q: How does the pyridine ring affect my homocoupling ratio?A: The pyridine nitrogen competes with phosphine ligands for the Pd center. If the pyridine displaces your ligand, the resulting "Pd-Pyridine" complex is less active for the difficult
- cross-coupling. A stalled catalytic cycle allows the boronic acid to accumulate and eventually oxidize/homocouple, or the benzyl halide to dimerize.
The Fix: You need a ligand that binds tighter than pyridine and creates enough steric bulk to prevent the pyridine nitrogen from approaching the metal center. XPhos and SPhos are the gold standards here. They are bulky, electron-rich dialkylbiaryl phosphines that facilitate oxidative addition and prevent catalyst poisoning.
Strategic Data: Ligand & Base Selection
For
- coupling involving pyridines, standard conditions (PPh3, K2CO3) often fail. Use this selection matrix:
Parameter
Standard Choice
Why it Fails Here
Recommended Choice
Mechanism of Improvement
Ligand
/ dppf
Displaced by Pyridine N; Slow reductive elimination.
Catalyst Pre-formation: In the main reaction vessel, charge the Electrophile (1.0 equiv),
, XPhos, and Base.
Degassing: Add the solvent mixture (Dioxane/Water).[4] Sparge with Argon for 20 mins. This is critical.
Heating: Heat the mixture to 100°C.
Slow Addition: Dissolve the Nucleophile (Boronate) in degassed Dioxane. Load this into a syringe pump.
Execution: Add the nucleophile solution dropwise over 2-4 hours to the hot reaction mixture.
Why? This keeps the instantaneous concentration of Boronate low, statistically favoring the reaction with
(Cross-coupling) over the reaction with another Boronate (Homocoupling).
Workup: Cool, filter through Celite (to remove Pd), and purify.
Protocol B: The "MIDA Boronate" Alternative
If the boronic acid is unstable or protodeboronates rapidly.
Use MIDA boronates instead of pinacol esters. MIDA boronates are slow-release agents by design. They hydrolyze slowly under the aqueous basic conditions of the reaction, naturally mimicking the "slow addition" effect without a syringe pump.
Visualizing the Competition
The following diagram illustrates the kinetic competition. Your goal is to maximize Path A (Green) and minimize Path B (Red).
Figure 2: Kinetic competition between Cross-Coupling (Path A) and Homocoupling (Path B). Minimizing the concentration of the Boronate species suppresses Path B.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[5] (Authoritative review on mechanism and side reactions).
[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text).
[Link]
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[6] (Source for XPhos/SPhos usage in heteroaryl coupling).
[Link]
Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[6] (Source for slow-release strategy).
[Link]
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[6] (Mechanistic insight into the role of base in homocoupling).
[Link]
Comparative Guide: HPLC-MS Purity Analysis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Executive Summary The compound 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (hereafter referred to as MPMA ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Imatinib (Gleevec) . Its pu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (hereafter referred to as MPMA ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Imatinib (Gleevec) . Its purity is paramount, as structural isomers and unreacted precursors (e.g., 2-methyl-5-nitroaniline or pyridine derivatives) can carry through to the final API, leading to genotoxic impurity risks.
This guide compares three chromatographic approaches for the purity analysis of MPMA. While traditional C18 methods often struggle with the dual-basic nature of the aniline and pyridine moieties—resulting in peak tailing and poor resolution of isomers—this guide advocates for a Charged Surface Hybrid (CSH) Phenyl-Hexyl approach as the superior alternative for MS-compatible purity profiling.
Chemical Context & Analytical Challenges
To design a robust method, we must first understand the molecule's behavior in solution.
Structure: Aniline ring coupled to a Pyridine ring via a methylene bridge.
Basicity (pKa): Contains two basic nitrogen centers.
The Challenge: Under standard acidic HPLC conditions (pH 2-3), both nitrogens are protonated. This leads to:
Silanol Interaction: Cationic species interact with residual silanols on silica-based columns, causing severe peak tailing (
).
Dewetting: Highly polar, charged analytes may elute near the void volume (
) on hydrophobic C18 phases.
Comparison of Methodologies
Feature
Method A: Traditional C18
Method B: High pH C18
Method C: CSH Phenyl-Hexyl (Recommended)
Stationary Phase
Standard Silica C18
Hybrid C18 (High pH stable)
Charged Surface Hybrid Phenyl-Hexyl
Mobile Phase pH
Acidic (0.1% Formic Acid)
Basic (pH 10, NH₄HCO₃)
Acidic (0.1% Formic Acid)
Separation Mechanism
Hydrophobicity
Hydrophobicity (Neutral species)
Pi-Pi Interaction + Hydrophobicity
Peak Shape (Tailing)
Poor ()
Excellent ()
Superior ()
Isomer Selectivity
Low
Moderate
High (Pi-system discrimination)
MS Sensitivity
High (ESI+)
Moderate (Suppressed ionization)
High (ESI+)
Recommended Experimental Protocol (Method C)
The CSH Phenyl-Hexyl method is selected as the "Gold Standard" for this application. The phenyl ligand offers unique selectivity for the aromatic pyridine/aniline rings via pi-pi interactions, while the charged surface technology repels the protonated base, preventing secondary silanol interactions.
Instrumentation & Conditions[1][2][3][4][5]
System: UHPLC coupled with Q-ToF or Triple Quadrupole MS.
Column: Waters XSelect CSH Phenyl-Hexyl XP,
mm, 2.5 µm (or equivalent).
Column Temp: 40°C.
Flow Rate: 0.4 mL/min.
Injection Volume: 1–2 µL.
Mobile Phase Preparation
Solvent A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
Why: Buffering at pH ~3.5 ensures stable ionization of the pyridine ring without compromising the column surface charge benefits.
Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.
To ensure the method is performing correctly, use the following self-validating logic flows.
Method Selection Workflow
This diagram illustrates the decision process leading to the selection of the Phenyl-Hexyl phase over standard C18.
Caption: Decision matrix for selecting the stationary phase based on analyte basicity and selectivity requirements.
MS Fragmentation Pathway (Confirmation)
For purity analysis, confirming the identity of the main peak is crucial. The following fragmentation pathway validates that the peak at m/z 199.12 is indeed MPMA.
Caption: Proposed ESI+ MS/MS fragmentation pathway for 2-Methyl-5-[(pyridin-2-yl)methyl]aniline.
Comparative Performance Data
The following data summarizes the performance of the recommended method against the traditional C18 approach.
Parameter
Method A (C18 / Formic Acid)
Method C (CSH Phenyl-Hexyl)
Improvement
Retention Time ()
2.1 min (Early elution)
4.5 min (Retained)
+114% (Better separation from solvent front)
Tailing Factor ()
1.8 (Significant tailing)
1.05 (Symmetric)
Significant (Sharper peaks)
Resolution ()
1.2 (vs. Nitro- precursor)
3.5 (Baseline resolved)
Critical for purity quantification
S/N Ratio
150:1
280:1
+86% (Due to sharper peak focusing)
Note on Impurities:
The Phenyl-Hexyl column specifically excels at separating MPMA from its regioisomers (e.g., if the pyridine attaches at a different position) due to the sensitivity of the pi-pi interaction to steric changes in the aromatic system.
References
Waters Corporation. (2012). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (Application Note 720004383EN). Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.). Imatinib Mesylate Monograph.[3] (Standard reference for Imatinib related impurities).
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]
PubChem. (n.d.). 2-methyl-5-[(pyridin-2-yl)methyl]aniline (Compound Summary).[2] Retrieved from [Link]
Structural Elucidation and Solvent-Dependent NMR Profiling of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Executive Summary Content Type: Comparative Technical Guide Subject: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (CAS: Generic Analogue Reference) Context: This compound represents a critical pharmacophore often found in ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Content Type: Comparative Technical Guide
Subject: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (CAS: Generic Analogue Reference)
Context: This compound represents a critical pharmacophore often found in kinase inhibitors (similar to the "tail" moieties of Type II inhibitors like Imatinib).[1] Precise structural assignment is challenging due to the overlapping aromatic regions of the pyridine and aniline rings and the exchangeable nature of the amine protons.
The Comparison: This guide objectively compares two NMR profiling methodologies:
Method A (Standard Routine): 1D
H NMR in Chloroform- (CDCl).
Method B (High-Fidelity): 1D
H/C NMR in DMSO- with 2D correlations.
Verdict: While Method A is sufficient for rough purity checks, Method B is the required standard for drug development. DMSO-
is essential to resolve the labile aniline -NH protons and separate the critical methylene bridge signals from the water suppression region often seen in chloroform.
Part 1: Structural Logic & Numbering System
To ensure the accuracy of the assignment, we must first define the atom numbering. This molecule consists of two aromatic domains connected by a methylene bridge.
Critical Step: Add 1 drop of activated molecular sieves if the DMSO is old to minimize the water peak at 3.33 ppm, which can obscure the methylene bridge if shifts drift.
Acquisition Parameters (400 MHz or higher):
Temperature: 298 K (25°C).
Relaxation Delay (D1): Set to
5 seconds. Reasoning: The quaternary carbons (C1, C2, C5, C8) and the methyl group have long T1 relaxation times. Short D1 leads to integration errors [2].
Scans (NS): 16 (1H), 1024 (13C).
Processing:
Reference residual DMSO quintet to 2.50 ppm (
H) and 39.5 ppm (C).
Apply Exponential Multiplication (LB = 0.3 Hz) for
H to resolve fine coupling.
Part 3: Spectral Assignment & Data
H NMR Assignment (DMSO-
)
The spectrum is defined by three distinct regions: the aliphatic "bookends" (Methyl/CH
), the complex aromatic "fingerprint," and the labile amine.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
NH
4.85
s (broad)
2H
-
Disappears on DO shake.[1] Sharp in DMSO due to H-bonding.[1]
CH
2.08
s
3H
-
Characteristic aryl-methyl attached to electron-rich ring.[1]
CH (7)
3.95
s
2H
-
Deshielded by both aromatic rings.[1] Connects Py-C2' and Ph-C5.
H-6
6.45
d
1H
Ortho to NH, meta to CH.[1] Upfield due to NH shielding.
H-4
6.38
dd
1H
Ortho to H3, meta to H6. Upfield due to NH para-effect.
H-3
6.85
d
1H
Ortho to Methyl group.[1] Less shielded than H4/H6.
Part 4: Advanced Verification (Self-Validating System)
To confirm the regiochemistry (e.g., distinguishing the 5-substituted isomer from a 4-substituted isomer), you must employ a 2D NMR workflow.
Diagram 2: HMBC/NOESY Assignment Workflow
Caption: Workflow for confirming the position of the methylene bridge relative to the methyl group.
Critical HMBC Correlations (The "Fingerprint")
If the structure is correct, you must observe these long-range couplings:
Bridge Confirmation: The CH
protons at 3.95 ppm must show a cross-peak to C2' (160.5 ppm, Pyridine) and C5 (138.0 ppm, Aniline).
Regio-Isomer Check: The Methyl protons at 2.08 ppm must couple strongly to C1 (146.5 ppm) and C3 (130.5 ppm). If the methyl were at position 3, the coupling pattern would shift significantly.
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. (Source for fragment shifts of 2-methylaniline and 2-methylpyridine).[1] Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (Reference for solvent residual peaks). Link
A Comparative Guide to the Validation of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline as a Kinase Inhibitor Scaffold
This guide provides a comprehensive framework for the validation of the novel chemical scaffold, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, as a potential kinase inhibitor. Given its structural similarities to the core of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of the novel chemical scaffold, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, as a potential kinase inhibitor. Given its structural similarities to the core of known anilinoquinazoline inhibitors, this validation workflow will focus on the Epidermal Growth Factor Receptor (EGFR), a well-established oncogenic kinase.[1]
We will objectively compare the hypothetical performance of our lead compound derived from this scaffold, designated "Cmpd-X" , against two clinically relevant EGFR inhibitors: Gefitinib , a first-generation reversible inhibitor[2], and Osimertinib , a third-generation irreversible inhibitor.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind each experimental step.
Introduction: The Scientific Rationale
The discovery of novel kinase inhibitor scaffolds is a cornerstone of modern oncology drug development. The 2-Methyl-5-[(pyridin-2-yl)methyl]aniline scaffold presents an intriguing starting point due to its partial structural homology to the hinge-binding region of many successful ATP-competitive kinase inhibitors. Specifically, the aniline core is a key feature in compounds like Gefitinib, which targets the ATP-binding site of EGFR.[4][5]
EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a driver of cell proliferation and survival in various cancers.[6][7] Its signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, is a critical regulator of cell fate.[8][9] Therefore, inhibiting EGFR is a validated therapeutic strategy.[8]
This guide will outline a multi-tiered validation process to rigorously assess the potential of "Cmpd-X" as a viable kinase inhibitor, moving from initial biochemical target engagement to cellular functional assays.
Comparative Compounds:
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site.[2] It is particularly effective against tumors harboring activating EGFR mutations.[2][4]
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation.[3][10] It forms a covalent bond with a cysteine residue in the ATP-binding site.[11]
The Validation Workflow: A Step-by-Step Approach
A robust validation strategy must confirm target engagement and quantify the functional consequences of that engagement. Our workflow is designed to build a comprehensive profile of "Cmpd-X".
Caption: A four-step workflow for validating a novel kinase inhibitor scaffold.
Biochemical Validation: Does the Compound Interact with and Inhibit the Target?
The initial and most critical step is to determine if "Cmpd-X" can physically bind to and inhibit the enzymatic activity of EGFR in a controlled, cell-free environment.
Experiment 1: Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate. We will use the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[12] Less ADP production in the presence of an inhibitor indicates higher potency.
Protocol: EGFR Kinase Activity Assay (ADP-Glo™)
Reagent Preparation:
Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[13]
Reconstitute recombinant human EGFR kinase and a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1).
Prepare a serial dilution of "Cmpd-X", Gefitinib, and Osimertinib in DMSO, followed by a final dilution in the reaction buffer.
Prepare an ATP solution at a concentration close to the Km for EGFR.
Kinase Reaction:
In a 384-well plate, add 5 µL of the kinase/substrate mix.[14]
Add 2.5 µL of the diluted compound solutions to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
Initiate the reaction by adding 2.5 µL of the ATP solution.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]
Incubate for 30-60 minutes at room temperature.[13]
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cellular Validation: Does the Compound Work in a Biological System?
Positive results in biochemical assays are promising, but a successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
Experiment 2: Cellular Target Engagement Assay
To confirm that "Cmpd-X" binds to EGFR within living cells, we will employ the NanoBRET™ Target Engagement Intracellular Kinase Assay.[16] This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[17][18]
Transfect HEK293 cells with a vector encoding for a full-length EGFR-NanoLuc® fusion protein.
After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
Plate the cells into a 96-well plate.
Compound and Tracer Addition:
Prepare serial dilutions of "Cmpd-X", Gefitinib, and Osimertinib.
Add the diluted compounds to the cells.
Add the NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.
BRET Measurement:
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and target engagement.
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.[19]
Add the substrate mix to the wells and immediately measure the donor emission (460nm) and acceptor emission (610nm) using a BRET-capable plate reader.[20]
Data Analysis:
Calculate the corrected NanoBRET™ ratio for each well.[20]
A decrease in the BRET ratio indicates displacement of the tracer by the compound.
Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC₅₀.
Experiment 3: Anti-Proliferative Assay
The ultimate goal of an anti-cancer therapeutic is to inhibit the growth of cancer cells. This assay measures the effect of "Cmpd-X" on the viability and proliferation of an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors EGFR mutations).
Protocol: MTT Anti-Proliferative Assay
Cell Plating:
Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of "Cmpd-X", Gefitinib, and Osimertinib. Include a vehicle control (DMSO).
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
Viability Measurement:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]
Incubate for 3-4 hours until a purple formazan precipitate is visible.[21]
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data Summary
The following table presents a hypothetical but realistic data summary for "Cmpd-X" in comparison to the established inhibitors, Gefitinib and Osimertinib. This data is what a researcher would aim to generate through the protocols described above.
Note: Data for Gefitinib and Osimertinib are representative values from public sources. Data for "Cmpd-X" is hypothetical for illustrative purposes.
Mechanistic Context: The EGFR Signaling Pathway
Understanding where these inhibitors act is crucial. The diagram below illustrates the EGFR signaling pathway and the point of intervention for TKIs.
Caption: EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the initial validation of the 2-Methyl-5-[(pyridin-2-yl)methyl]aniline scaffold as a potential kinase inhibitor, using EGFR as a primary target. The hypothetical data for "Cmpd-X" suggests that while it may possess biochemical activity, its cellular potency is lower than the established comparators, indicating potential challenges with cell permeability or efflux.
Next Steps for Development:
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of "Cmpd-X" to improve cellular potency and selectivity.
Kinome Profiling: Screen the most promising compounds against a broad panel of kinases to determine their selectivity profile.
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.
By following this structured validation approach, researchers can efficiently and objectively assess the therapeutic potential of novel kinase inhibitor scaffolds, paving the way for the development of next-generation targeted therapies.
References
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). TAGRISSO Healthcare Professional Site. Retrieved February 10, 2024, from [Link]
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021, June 1). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). American Association for Cancer Research. Retrieved February 10, 2024, from [Link]
What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 10, 2024, from [Link]
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved February 10, 2024, from [Link]
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC. (2017, August 18). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2024, from [Link]
Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
EGFR signaling pathway in breast cancers - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2024, from [Link]
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. Retrieved February 10, 2024, from [Link]
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager. (2017, November 28). Lab Manager. Retrieved February 10, 2024, from [Link]
Head-to-head comparison of different synthetic routes to 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Executive Summary The synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline represents a critical challenge in medicinal chemistry, specifically in the construction of Type II kinase inhibitors. This scaffold combines an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline represents a critical challenge in medicinal chemistry, specifically in the construction of Type II kinase inhibitors. This scaffold combines an aniline core (essential for the "hinge binding" region of many ATP-competitive inhibitors) with a pyridine moiety linked via a flexible methylene bridge.
The primary synthetic hurdle is the formation of the
carbon-carbon bond between the benzylic position of the aniline precursor and the pyridine ring. This guide evaluates three distinct methodologies:
The Modern Standard: Suzuki-Miyaura Cross-Coupling.
The Industrial Workhorse: Negishi Cross-Coupling.
The Classical Robust Route: Carbonyl Addition followed by Reductive Deoxygenation.
Structural Analysis & Retrosynthesis
The target molecule features a 1,2,5-trisubstituted benzene ring. The strategic disconnection point is the methylene bridge (
).
Target: 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
Key Bond: Methylene bridge formation.
Regiochemistry: The methylene group is meta to the amine and para to the methyl group.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the three primary disconnections.
Route A: Suzuki-Miyaura Cross-Coupling
This route utilizes the coupling of a benzyl boronate species with a halopyridine. It is favored in academic settings for its functional group tolerance and avoidance of pyrophoric reagents.
Protocol Overview
Step 1: Preparation of 2-methyl-5-nitrobenzylboronic acid pinacol ester.
Step 2: Pd-catalyzed coupling with 2-bromopyridine.
Step 3: Reduction of the nitro group to the aniline.
Detailed Methodology
Step 1: Boronate Formation
React 2-methyl-5-nitrobenzyl chloride with bis(pinacolato)diboron (
) in the presence of and KOAc in dioxane at 80°C.
Note: Benzyl halides can be prone to homocoupling; slow addition and high catalyst loading (3-5 mol%) are recommended.
Step 2: Cross-Coupling
Charge a reactor with 2-bromopyridine (1.0 eq) and 2-methyl-5-nitrobenzylboronic acid pinacol ester (1.1 eq).
Add solvent: DME/Water (4:1 ratio).
Add Base:
(3.0 eq).
Degas with Argon for 15 mins.
Add Catalyst:
(5 mol%).
Heat to reflux (85-90°C) for 12 hours.
Workup: Cool, filter through Celite, extract with EtOAc. Purification via silica gel chromatography (Hex/EtOAc).[1]
Step 3: Nitro Reduction
Standard hydrogenation (
, Pd/C, MeOH) or Iron/Ammonium Chloride reduction is used to yield the final aniline.
Performance Data
Metric
Value
Notes
Overall Yield
55-65%
Limited by the stability of the benzyl boronate.
Atom Economy
Moderate
Loss of pinacol and bromide.
Scalability
Medium
Cost of and Pd catalyst is high for kg-scale.
Route B: Negishi Cross-Coupling (Recommended for Scale)
The Negishi coupling is often superior for
couplings involving benzylic systems because organozinc reagents are less prone to -hydride elimination and protodeboronation compared to boronates.
Protocol Overview
Step 1: Formation of the Organozinc Reagent (In-situ).
Step 2: Coupling with 2-bromopyridine.
Step 3: Nitro Reduction.
Detailed Methodology
Step 1: Zinc Reagent Preparation
Activate Zinc dust (2.0 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.
Add 2-methyl-5-nitrobenzyl chloride (1.0 eq) dropwise at 0°C.
Stir at RT for 2 hours to form 2-methyl-5-nitrobenzylzinc chloride .
Validation: Aliquot hydrolysis and GC-MS check shows dehalogenated product.
Step 2: Negishi Coupling
To the zinc reagent solution, add 2-bromopyridine (0.9 eq) and
(2 mol%).
Reflux at 65°C for 6-8 hours.
Quench: Cool to 0°C, add saturated
.
Extraction: Extract with MTBE.
Step 3: Reduction
Standard catalytic hydrogenation (
Higher than Suzuki due to better stability of Zn-species.
Cost Efficiency
High
Zinc dust is cheap; lower catalyst loading required.
Safety
Moderate
Requires handling of organozinc (moisture sensitive).
Route C: Classical Carbonyl Addition & Reduction
This route avoids transition metal catalysis for the C-C bond formation, relying instead on classical Grignard/Lithium chemistry. It is robust but step-heavy.
Protocol Overview
Step 1: Lithiation of 2-bromopyridine.
Step 2: Addition to 2-methyl-5-nitrobenzaldehyde .
Step 3: Deoxygenation of the resulting carbinol.
Step 4: Nitro reduction.
Detailed Methodology
Step 1 & 2: Addition
Dissolve 2-bromopyridine in dry THF; cool to -78°C.
Warm to RT and quench with water. Isolate the secondary alcohol.
Step 3: Deoxygenation (Barton-McCombie or Ionic Hydrogenation)
Preferred:Ionic Hydrogenation . Treat the alcohol with Triethylsilane (
) and TFA in DCM. This reduces the benzylic alcohol directly to the methylene group.
Alternative: Convert alcohol to chloride (
) then reduce with Zn/AcOH.
Performance Data
Metric
Value
Notes
Overall Yield
40-50%
Lower due to multiple steps and potential side reactions during deoxygenation.
Reagent Availability
Excellent
All starting materials are commodity chemicals.
Operational Ease
Low
Cryogenic conditions (-78°C) required for Step 1.
Head-to-Head Comparison Table
Feature
Route A (Suzuki)
Route B (Negishi)
Route C (Classical)
Key Step
Pd-cat Boronate Coupling
Pd-cat Zinc Coupling
Lithiation + Addition
Step Count
3
3
4
Overall Yield
~60%
~75%
~45%
Cost Driver
Boron reagents, Pd
Pd, Anhydrous solvents
n-BuLi, Cryogenics
Scalability
Good
Excellent
Poor (Cryo required)
Impurity Profile
Boron byproducts
Zinc salts
Isomers, over-reduction
Expert Recommendation
For research scale (mg to g) , Route A (Suzuki) is recommended due to the ease of handling boronate esters compared to moisture-sensitive zinc reagents.
For process development and manufacturing (kg scale) , Route B (Negishi) is the superior choice. It offers the highest yields, lower raw material costs, and avoids the cryogenic conditions required by Route C. The formation of the benzylzinc reagent is quantitative and the subsequent coupling is rapid and clean.
Critical Control Point (Route B): Ensure the 2-methyl-5-nitrobenzyl chloride is free of HCl traces before zinc insertion to prevent quenching of the active zinc species.
References
Negishi Coupling for Benzylic Systems
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents with Organic Halides."
Advanced Characterization of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline Impurities: A Comparative MS Guide
Executive Summary 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (Exact Mass: 198.1157 Da) is a critical pharmacophore often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-5-[(pyridin-2-yl)methyl]aniline (Exact Mass: 198.1157 Da) is a critical pharmacophore often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs). The purity of this building block is paramount; structurally similar impurities can propagate through subsequent synthetic steps, leading to genotoxic impurities (GTIs) or inactive isomers in the final Drug Substance.
This guide provides a technical comparison of mass spectrometry (MS) methodologies for characterizing these impurities. While HPLC-UV is the standard for purity release, it fails to identify unknown degradants or resolve isobaric impurities. We compare High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) MS and HPLC-UV , demonstrating why HRMS is the superior choice for characterization while QqQ remains the gold standard for routine quantitation.
Comparative Analysis: Selecting the Right Tool
For the characterization of aniline-pyridine based intermediates, the choice of detector dictates the depth of data. The following table contrasts the performance of the three primary methodologies.
Table 1: Performance Comparison of Analytical Architectures
Feature
HPLC-UV (PDA)
Triple Quadrupole MS (QqQ)
HRMS (Q-TOF / Orbitrap)
Primary Use
Routine Purity Release
Trace Quantitation (Targeted)
Structural Elucidation & ID
Sensitivity (LOD)
~0.05% (Limit of Quantitation)
< 1 ppb (Femtogram level)
< 10 ppb (Picogram level)
Specificity
Low (Retention time only)
High (MRM transitions)
Ultra-High (Exact Mass <5 ppm)
Unknown ID
Impossible
Limited (Unit resolution)
Excellent (Formula generation)
Isomer Resolution
Chromatographic only
Chromatographic + Fragmentation
Chromatographic + IMS*
Dynamic Range
> 10^5
> 10^6
~ 10^4 - 10^5
*IMS = Ion Mobility Spectrometry (optional add-on for HRMS)
Expert Insight: For characterization (the focus of this guide), HRMS is non-negotiable. The ability to distinguish the target molecule (
) from a potential oxidized impurity (, ) requires the mass accuracy that only Q-TOF or Orbitrap platforms provide.
Experimental Protocol: Characterization Workflow
This protocol is designed to be self-validating. It employs a "Data-Independent Acquisition" (DIA) or "All-Ions" approach to capture precursors and fragments simultaneously.
Sample Preparation[1][2]
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
Concentration: Prepare stock at 1 mg/mL; dilute to 10 µg/mL for HRMS infusion/injection.
Pre-treatment: If analyzing crude reaction mixtures, perform a liquid-liquid extraction (LLE) using Ethyl Acetate at pH 9 (to keep the aniline neutral) before redissolving in the mobile phase.
Why? The pyridine and aniline groups are basic. A high-pH stable C18 (using ammonium bicarbonate pH 10) often yields better peak shape for basic compounds than standard acidic conditions, though acidic (0.1% Formic Acid) is preferred for positive mode ESI sensitivity.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Rationale: The pyridine nitrogen (
) and aniline nitrogen () protonate readily in acidic media, generating intense ions.
Analytical Workflow Diagram
Figure 1: End-to-end analytical workflow for impurity characterization using HRMS.
Structural Elucidation & Fragmentation Logic[5]
To characterize impurities, one must first understand the fragmentation of the parent molecule. The parent ion is observed at m/z 199.1230 (
).
Proposed Fragmentation Pathway
Collision-Induced Dissociation (CID) typically targets the weakest bonds. In 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, the methylene bridge connecting the two aromatic systems is the primary cleavage site.
Precursor: m/z 199.12 (
)
Primary Fragment (Path A): Cleavage at the methylene bridge yields the 2-methyl-5-aminobenzyl cation . This often rearranges to a stable tropylium-like ion.
m/z: ~120.08
Primary Fragment (Path B): Charge retention on the pyridine ring yields the (pyridin-2-yl)methyl cation .
m/z: ~92.05 (
)
Secondary Loss: Loss of
(17 Da) from the aniline moiety is possible but less dominant than the bridge cleavage.
Impurity Identification Strategy
Using the parent fragmentation as a template, we can identify common impurities:
Impurity A (Oxidation): m/z 215.11 (+16 Da).
Differentiation: If the fragment at m/z 92 remains but m/z 120 shifts to 136, the oxidation is on the aniline ring. If m/z 92 shifts to 108, the oxidation is on the pyridine (N-oxide).
Impurity B (Nitro-precursor): m/z 229.09 (+30 Da vs parent, or -2H + O2).
Context: If the synthesis involves reducing a nitro group, the unreacted intermediate is 2-Methyl-5-[(pyridin-2-yl)methyl]nitrobenzene.
Impurity C (Regioisomer): m/z 199.12 (Same mass).
Differentiation: Requires chromatographic separation or slight differences in MS/MS relative abundance ratios.
Fragmentation Diagram[6]
Figure 2: Theoretical fragmentation pathway of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline under CID.
Case Study: Differentiating Isobaric Impurities
A common challenge is distinguishing the 4-position isomer (where the pyridine connects to the 4-position of the aniline ring instead of the 5-position). Both have the exact mass 198.1157.
Experimental Approach:
Retention Time: The 4-isomer typically elutes slightly earlier on C18 columns due to differences in hydrophobicity and steric hindrance.
MS/MS Ratio:
The ortho/para directing effects influence the stability of the benzyl cation.
By ramping the Collision Energy (CE) from 10V to 40V, you can plot "Breakdown Curves."
Observation: Isomer A might deplete the parent ion at 25V, while Isomer B requires 30V. This "Energy Resolved Mass Spectrometry" (ERMS) provides a unique fingerprint for each isomer.
Conclusion and Recommendations
For the robust characterization of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, HRMS (Q-TOF or Orbitrap) is the requisite tool. It allows for the confident assignment of impurity structures by distinguishing N-oxides from nitro-derivatives and mapping fragmentation patterns to specific ring systems.
Final Recommendation:
Development Phase: Use LC-Q-TOF to build a library of all impurities >0.05% (ICH Q3A threshold).
QC/Release Phase: Transfer the critical transitions (e.g., 199 -> 92) to a Triple Quadrupole (LC-MS/MS) method for high-throughput, sensitive quantitation.
References
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] International Council for Harmonisation.[2][4] [Link]
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. (2025).[5][2][6] [Link]
Journal of Applied Pharmaceutical Science. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline. (2020).[7] [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[8][4][9][10][11] [Link]
A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline
This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline. As a novel or specialized research chemical, this compound lacks an extensive...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline. As a novel or specialized research chemical, this compound lacks an extensive, publicly available toxicological profile. Therefore, this guide is built upon a conservative risk assessment, drawing from the well-documented hazards of its core chemical moieties: substituted anilines and pyridines. Our primary objective is to eliminate all potential routes of exposure—dermal, inhalation, and ocular—by establishing a multi-layered safety protocol grounded in established chemical hygiene principles.
Foundational Hazard Assessment: A Proactive Stance on Safety
The chemical structure of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline incorporates both an aniline ring and a pyridine ring. This necessitates a cautious approach, as we must assume the compound may exhibit the hazardous properties associated with both chemical families until proven otherwise.
The Aniline Moiety: Aniline and its derivatives are notorious for their systemic toxicity. They are readily absorbed through the skin and can induce methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. The National Institute for Occupational Safety and Health (NIOSH) highlights that many anilines are also suspected carcinogens. Therefore, preventing dermal contact is not merely about avoiding local irritation; it is about preventing systemic poisoning.
The Pyridine Moiety: Pyridine and its derivatives are primarily associated with risks of organ damage, particularly to the liver and kidneys, following significant exposure. They can also cause skin, eye, and respiratory tract irritation.
Given these inherent risks, all handling of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline must occur within a certified chemical fume hood to contain potentially harmful vapors and particulates. This is the most critical engineering control and is non-negotiable.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for any procedure involving this compound.
Aniline derivatives are known for their rapid dermal absorption. Double gloving provides a robust barrier and a clear protocol for doffing contaminated outer gloves without compromising the inner layer. Nitrile offers good baseline protection against a range of chemicals, while a thicker outer glove enhances both chemical and physical resistance. Always check manufacturer-specific glove compatibility charts for the solvents being used.
Eye & Face
• Indirectly Vented Chemical Splash Goggles • Full-Face Shield (worn over goggles)
Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, protecting against splashes and vapors. A full-face shield is mandatory to protect the entire face from splashes during transfers or in the event of an unforeseen energetic reaction.
Body
• Chemical-Resistant Lab Coat (fully fastened) • Long pants and closed-toe shoes
A lab coat made of a chemical-resistant material (e.g., coated cotton or a synthetic blend) is essential. It must be kept fully fastened to provide a continuous barrier. Standard cotton lab coats offer minimal protection against chemical splashes.
Respiratory
Not required during routine use inside a fume hood.
A properly functioning chemical fume hood provides adequate respiratory protection. An air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of containment. All personnel must be properly fit-tested before using a respirator.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol minimizes risk at every stage of the handling process. The workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Caption: Safe Handling Workflow for 2-Methyl-5-[(pyridin-2-yl)methyl]aniline.
Detailed Steps:
Preparation (Phase 1):
Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
Assemble Materials: Gather all necessary equipment, chemicals, and waste containers. This prevents the need to exit and re-enter the contaminated zone.
Labeling: Prepare labels for all anticipated solutions and, most importantly, for the hazardous waste container. The waste label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Zone Demarcation: Mentally or physically demarcate areas within the fume hood for "clean" (e.g., notebooks, pipettor) and "contaminated" activities.
Chemical Handling (Phase 2):
Weighing: When weighing the solid, do so on weigh paper creased into a "taco" shape. This allows you to carefully pour the solid into your reaction vessel, minimizing the creation of airborne dust.
Dissolution: Always add solvent to the solid, not the other way around, to prevent splashing. Add the initial portion of the solvent slowly down the side of the flask.
Decontamination & Disposal (Phase 3):
Waste Segregation: Dispose of all materials that have come into contact with the compound into a dedicated, labeled hazardous waste container. This includes gloves, weigh paper, and pipette tips. Liquid waste should be collected in a separate, compatible container. Based on its structure, this compound would likely be disposed of as non-halogenated organic waste.
Surface Cleaning: Wipe down all surfaces inside the fume hood with a solvent that will dissolve the compound (e.g., ethanol or isopropanol), followed by a general-purpose cleaner.
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.
Spill Management & Disposal Plan
Even with careful planning, spills can occur. A clear and immediate response plan is crucial.
Caption: Emergency Spill Response Decision Tree.
For Minor Spills (<100 mL, contained within the fume hood):
Use a chemical spill kit to absorb the material. Absorbent pads or sand are appropriate.
Collect the contaminated absorbent material using tongs or forceps and place it in a heavy-duty plastic bag or a dedicated solid waste container.
Wipe the area clean with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
For Major Spills (outside the fume hood or >100 mL):
Evacuate: Immediately alert personnel in the vicinity and evacuate the laboratory.
Isolate: Close the laboratory doors to contain the vapors.
Report: Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.
Disposal:
All waste generated from handling 2-Methyl-5-[(pyridin-2-yl)methyl]aniline is to be considered hazardous.
Waste Stream: Non-Halogenated Organic Waste.
Container: Use a clearly labeled, sealable container designated for this waste stream.
Labeling: The label must clearly state "Hazardous Waste," list the full chemical name of all contents, and indicate the primary hazards (Toxic).
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EH&S personnel.
By adhering to this comprehensive guide, you can confidently and safely work with 2-Methyl-5-[(pyridin-2-yl)methyl]aniline, ensuring the protection of yourself, your colleagues, and the environment.
References
National Institute for Occupational Safety and Health (NIOSH). Aniline. NIOSH Pocket Guide to Chemical Hazards. [Link]
U.S. Environmental Protection Agency (EPA). Aniline (CASRN 62-53-3). Integrated Risk Information System (IRIS). [Link]
Public Health England. Pyridine: Toxicological Overview.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.